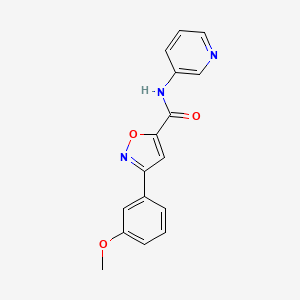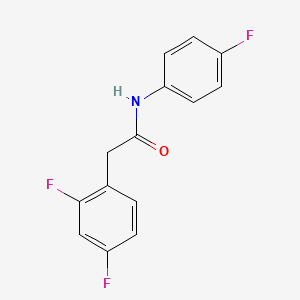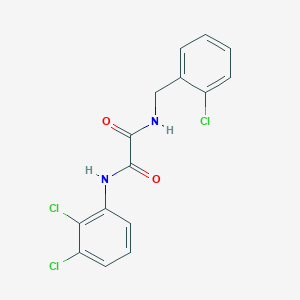![molecular formula C21H18F2N2O3 B4589111 (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4589111.png)
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE
概要
説明
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of difluoromethoxy, ethoxy, and imidazole groups, making it a subject of interest in various fields of scientific research.
科学的研究の応用
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and imidazole intermediates, followed by the introduction of the difluoromethoxy and ethoxy groups. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of robust catalysts, efficient separation techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and solvent environments. For instance, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The difluoromethoxy and ethoxy groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorine Compounds: These compounds contain at least one covalently bonded chlorine atom and have diverse applications.
Uniqueness
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c1-2-27-20-13-15(4-10-19(20)28-21(22)23)3-9-18(26)16-5-7-17(8-6-16)25-12-11-24-14-25/h3-14,21H,2H2,1H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLMTYGCHMESMN-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4589029.png)
![methyl 5-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4589031.png)
![N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4589032.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4589033.png)
![4-(5-CHLORO-2-METHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4589044.png)
![2-Methyl-8-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4589048.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4589051.png)

![methyl 2-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B4589063.png)
![2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline](/img/structure/B4589078.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4589088.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4589095.png)
